(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone often involves the construction of pyrazoline rings, which are key features in our compound of interest. For instance, Baumstark et al. (2013) explored the synthesis and chemistry of hexasubstituted pyrazolines, which might offer insights into the synthesis methods applicable to our target compound (Baumstark, Vásquez, & Mctush-Camp, 2013).
Molecular Structure Analysis
Analyzing the molecular structure of complex organic compounds like ours provides insights into their potential reactivity and interactions. While specific studies on the molecular structure of (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone were not directly found, research on similar pyrazoline and pyrazolone compounds can offer valuable information. For example, the work by Gomaa and Ali (2020) on the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights the structural aspects that could be relevant to our compound's analysis (Gomaa & Ali, 2020).
Chemical Reactions and Properties
The chemical reactions and properties of our compound can be inferred from similar research on pyrazoline derivatives. For instance, the synthesis and antimicrobial evaluation of pyrazoline compounds, as discussed by Patil, Asrondkar, and Pande (2013), could suggest potential chemical reactivities and applications for our compound in biological settings (Patil, Asrondkar, & Pande, 2013).
Scientific Research Applications
Molecular Structure and Interaction Studies
Intramolecular Interactions and Molecular Structure : A study on a related compound, 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, demonstrated the planarity of the pyrazole ring and its dihedral angle with the phenyl ring. The compound also exhibited intramolecular O—H⋯O hydrogen bonds, indicating potential for specific molecular interactions (Arici et al., 2004).
Crystal Structure Analysis : In another study focusing on α,β-unsaturated ketones, the crystal structures of similar compounds were analyzed. The study highlighted the presence of intermolecular hydrogen bonds and π⋯π interactions, which can be crucial for understanding the properties and potential applications of these compounds (Wang et al., 2014).
Synthesis and Chemical Reactions
Novel Synthesis Methods : Research has been conducted on developing efficient synthesis methods for related compounds. For instance, a study described a convenient synthesis method for a series of non-condensed 5,5-bicycles derived from reactions involving a similar ketone structure (Bonacorso et al., 2002).
Acylation and Reaction Dynamics : Another study examined the acylation reactions and reaction dynamics of related 3-Aryl-5-(2-phenylethynyl)-4,5-dihydro-1H-pyrazoles, providing insights into the chemical reactivity of such structures (Odin et al., 2014).
Biological and Pharmacological Applications
Bactericidal Activities : Research on derivatives of similar compounds has shown bactericidal activities against certain bacteria. For instance, a study synthesized novel pyrazole-1-carbothioamide derivatives and tested them for bactericidal activity, finding effectiveness against E. coli and P. vulgaris (Xin-hua et al., 2007).
Antimicrobial Activities : Another study focused on synthesizing new heterocyclic compounds based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole and evaluated their antimicrobial activities, indicating the potential pharmaceutical applications of these compounds (El‐Emary et al., 2002).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-6-7-15(20)14(8-12)16(21)11-9-18-19(10-11)13-4-2-1-3-5-13/h1-10,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZOVJOEZZCBKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350954 | |
Record name | (5-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68287-72-9 | |
Record name | (5-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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